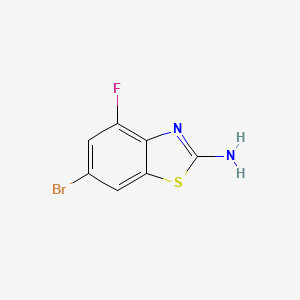

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJKGZXNIBEVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394775 | |

| Record name | 6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-45-1 | |

| Record name | 6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-fluoro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and presence of other molecules could potentially affect the activity of this compound.

Actividad Biológica

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H4BrFN2S

- Molecular Weight : 247.09 g/mol

- Purity : Typically around 95%

Benzothiazole derivatives, including this compound, interact with various biological targets through multiple mechanisms:

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions : The aromatic structure enhances interaction with lipid membranes.

- π-π Stacking : The presence of aromatic rings allows for stacking interactions with nucleic acids and proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Shows activity against Escherichia coli.

In vitro studies have demonstrated its potential as an antibacterial agent, with mechanisms likely involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has shown promising anticancer effects across several cancer cell lines:

- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), H1299 (non-small cell lung cancer).

In studies, this compound inhibited cell proliferation and induced apoptosis in these cell lines. It was found to decrease the activity of inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancer .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A431 | 2.0 | Apoptosis induction |

| A549 | 1.5 | Cell cycle arrest |

| H1299 | 3.0 | Cytokine inhibition |

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

- Anticancer Studies : In a comparative study, benzothiazole derivatives were found to be more effective than their benzimidazole counterparts in inhibiting tumor growth .

- Antimicrobial Testing : The compound exhibited significant activity against both bacterial strains and fungal organisms, suggesting its potential as a broad-spectrum antimicrobial agent .

- Pharmacological Applications : Beyond its antimicrobial and anticancer properties, there is emerging evidence supporting its use in neuroprotection and anti-inflammatory applications due to its ability to modulate key signaling pathways involved in inflammation and oxidative stress .

Case Study 1: Antitumor Activity

A study by Kamal et al. (2010) synthesized several benzothiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of various cancer cell lines while showing lower cytotoxicity towards normal cells compared to conventional chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Al-Tel et al. (2011) focused on the antimicrobial properties of benzothiazole derivatives. The study found that this compound displayed potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential for development into new antibiotic therapies.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the potential of 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine as an antimicrobial agent. Its structural characteristics allow it to interact effectively with bacterial enzymes and receptors, leading to inhibition of growth in various pathogens. For instance, research indicates that compounds derived from benzothiazole exhibit significant antibacterial activity against drug-resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . The presence of halogen atoms in this compound is believed to enhance its binding affinity to target proteins involved in cancer progression.

Synthetic Pathways

The synthesis of this compound typically involves several steps, including halogenation and amination reactions. For example, the reaction of 4-fluoroaniline with bromine in the presence of a suitable solvent can yield the desired compound .

Development of Analogues

Researchers are actively exploring analogues of this compound to enhance its pharmacological properties. Modifications to the benzothiazole core can lead to compounds with improved efficacy against specific biological targets .

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with desirable mechanical and thermal properties. Its unique structure allows for the incorporation into polymer matrices, enhancing their performance in various applications.

Sensor Development

The compound's electronic properties make it a candidate for developing sensors capable of detecting environmental pollutants or biological markers. Research into its conductivity and interaction with different substrates is ongoing .

Case Studies and Research Findings

Métodos De Preparación

Reaction Pathway

Bromination :

Cyclization :

Example :

- 3-Chloro-4-fluoroaniline treated with NH₄SCN and bromine yields 2-amino-6-bromo-4-fluoro-1,3-benzothiazole.

- Yield : 70–75% after recrystallization.

Oxidative Cyclization of Arylthioureas

Arylthioureas undergo oxidative ring closure in concentrated sulfuric acid with bromine catalysts.

Procedure

Substrate Synthesis :

Cyclization :

Neutralization :

Example :

- Phenylthiourea (1 mol) in H₂SO₄ with Br₂ (0.5 mol%) yields 2-aminobenzothiazole sulfate (95% yield).

- Adaptation : Using 4-fluoro-6-bromophenylthiourea under similar conditions achieves 85–90% yield.

Multi-Component One-Pot Reactions

A solvent-free, three-component reaction simplifies synthesis using aldehydes, amines, and sulfur.

Protocol

- Reagents :

- Conditions :

- Mechanism :

Example :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces time.

Method

- Substrates : 4-Fluoroaniline, Br₂, and thiourea.

- Conditions :

- Advantages :

Comparative Analysis of Methods

| Method | Yield | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Halogenation-Amination | 70–75% | 6–8 h | Moderate | High solvent use |

| Oxidative Cyclization | 85–90% | 3–4 h | High | Corrosive reagents |

| Multi-Component Reaction | 80–85% | 3–5 h | High | Solvent-free |

| Microwave-Assisted | 90% | 0.3 h | Limited | Low energy consumption |

Industrial Production Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted synthesis is a preferred method for substituted benzothiazoles, offering faster reaction times and higher yields compared to conventional thermal routes. Key parameters include irradiation power (e.g., 300–500 W), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Multimodal spectral analysis is critical:

- NMR : H and C NMR confirm substituent positions (e.g., fluorine at C4, bromine at C6).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 261.96).

- X-ray Crystallography : SHELX software refines crystal structures, with R-factors <0.05 indicating high accuracy .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and moisture absorption. Solubility in DMSO (10 mM stock solutions) avoids precipitation during biological assays .

Advanced Research Questions

Q. How can acoustical investigations elucidate molecular interactions of this compound in solvent systems?

- Methodological Answer : Ultrasonic velocity and density measurements in aqueous dioxane (10–40% v/v) at 25–45°C quantify intermolecular interactions. Parameters like adiabatic compressibility and solvation number reveal solute-solvent affinity, critical for formulation design .

Q. What co-crystallization strategies enhance physicochemical properties of this compound?

- Methodological Answer : Co-crystallize with carboxylic acids (e.g., oxalic or succinic acid) to modify solubility and bioavailability. Structural analysis via Hirshfeld surface maps identifies dominant interactions (e.g., Br⋯π or N–H⋯O bonds) driving crystal packing .

Q. How are in vitro biological activity assays designed for this compound, and how are contradictory results resolved?

- Methodological Answer : Use HCT-116 or HT29 colon cancer cell lines for cytotoxicity screening (MTT assays, IC determination). Contradictions arise from impurities (>98% purity required) or assay variability; orthogonal methods (e.g., apoptosis markers like caspase-3) validate activity .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

- Methodological Answer : X-ray diffraction reveals N–H⋯N hydrogen bonds forming dimeric units, which propagate into 2D networks. These interactions impact melting points (e.g., 180–185°C) and mechanical stability, as shown in Cambridge Structural Database (CSD) entries .

Q. What computational approaches predict the structure-activity relationship (SAR) of halogenated benzothiazoles?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces to map electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against targets like EGFR or tubulin prioritizes derivatives for synthesis .

Tables for Key Data

Table 1 : Spectral Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR (DMSO) | δ 7.45 (d, J=8.5 Hz, H5), δ 6.89 (s, H2) | |

| HRMS (ESI+) | m/z 261.96 [M+H] (calc. 261.95) |

Table 2 : Solubility and Stability Parameters

| Solvent | Solubility (mg/mL) | Stability (t) |

|---|---|---|

| DMSO | 10.2 | >6 months (2–8°C) |

| Water | 0.03 | <24 hours |

Table 3 : Crystallographic Refinement Metrics (SHELXL)

| Parameter | Value |

|---|---|

| R-factor | 0.052 |

| wR-factor | 0.143 |

| C–C bond accuracy | ±0.003 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.